2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a propynyl substituent at the 2-position. Benzimidazoles are known for their versatile biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole can be achieved through various methods. One common approach involves the reaction of 2-mercaptobenzimidazole with propargyl bromide in the presence of a base such as sodium hydroxide (NaOH) at room temperature. This reaction typically takes about 5 hours and can be conducted in solvents like dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are often employed to scale up the synthesis while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly at the propynyl group.
Common Reagents and Conditions
Oxidation: Molecular oxygen (O₂) under visible light.
Substitution: Propargyl bromide in the presence of a base like NaOH.
Major Products Formed
Oxidation: Formamides are formed under oxidative conditions.
Substitution: Various substituted benzimidazole derivatives can be synthesized.
Scientific Research Applications
2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is used in the design of enzyme inhibitors, such as acetylcholinesterase inhibitors, which have potential therapeutic applications in treating diseases like Alzheimer’s.
Biological Studies: The compound’s derivatives are studied for their antibacterial, antifungal, and anticancer activities.
Industrial Applications: It is used in the synthesis of functional materials and as a ligand in homogeneous catalysis.
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes like acetylcholinesterase by binding to the catalytic anionic subsite of the enzyme . This interaction disrupts the enzyme’s normal function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazoles: Known for their anti-tumor and enzyme inhibitory activities.
Trisubstituted Imidazoles: These compounds exhibit a broad range of biological activities, including antibacterial and anticancer properties.
Uniqueness
2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole is unique due to its propynyl substituent, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This uniqueness makes it a valuable scaffold in medicinal chemistry for developing novel therapeutic agents.
Properties
Molecular Formula |
C10H8N2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-prop-2-ynyl-1H-benzimidazole |
InChI |
InChI=1S/C10H8N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h1,3-4,6-7H,5H2,(H,11,12) |
InChI Key |
GTRIWRFRLNOQAG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.